Acetyl tetrapeptide-5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Field: Cosmetics (Anti-Aging)

Application: Acetyl tetrapeptide-5 is used in anti-aging cosmetic formulations It’s one of the peptides that have been proven effective in clinical skin trials.

Methods of Application: This peptide is typically incorporated into topical skin care products. While the exact formulation can vary, these products are generally designed to be applied directly to the skin.

Field: Cosmetics (Sensitive Skin Care)

Application: Peptides, including Acetyl tetrapeptide-5, are used in cosmetics for sensitive skin.

Methods of Application: Similar to the anti-aging application, these peptides are incorporated into topical skin care products designed for sensitive skin.

Results: The peptides are reported to alleviate symptoms of discomfort when exposed to environmental factors.

Field: Cosmetics (Eye Care)

Application: Acetyl tetrapeptide-5 is used in cosmetic products for eye care It’s known for its ability to help reduce the appearance of puffiness and dark circles under the eyes.

Methods of Application: This peptide is typically incorporated into topical eye care products. These products are generally designed to be applied directly to the skin around the eyes.

Results: Acetyl tetrapeptide-5 is reported to have a decongesting effect, enhancing skin elasticity and smoothness.

Field: Cosmetics (Skin Whitening)

Application: Acetyl tetrapeptide-5 is used in skin whitening products.

Methods of Application: This peptide is typically incorporated into topical skin care products. These products are generally designed to be applied directly to the skin.

Field: Cosmetics (Anti-Glycation)

Application: Acetyl Tetrapeptide-5 is known to inhibit glycation.

Field: Cosmetics (Humectant)

Acetyl tetrapeptide-5 is a synthetic peptide composed of four amino acids, specifically designed to target cosmetic concerns such as under-eye bags and dark circles. It is known for its ability to reduce puffiness and enhance skin elasticity, particularly in the delicate area around the eyes. The compound is often marketed under the trade name Eyeseryl and is recognized for its efficacy in cosmetic formulations aimed at improving the appearance of aging skin .

The proposed mechanism of action of Ac-Tetra-5 involves mimicking vasoconstrictor peptides, which are known to narrow blood vessels [, ]. This constriction is thought to reduce fluid accumulation around the eyes, leading to a visible reduction in puffiness. However, the exact mechanism and its effectiveness require further scientific investigation.

Acetyl tetrapeptide-5 primarily undergoes hydrolysis and oxidation reactions:

- Hydrolysis: Peptide bonds can be hydrolyzed by water, breaking down the peptide into its constituent amino acids.

- Oxidation: The side chains of the amino acids may undergo oxidation, which can affect the stability of the peptide over time .

Reaction Conditions

The synthesis typically requires specific conditions for effective peptide bond formation, including:

- Solvents: Organic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.

- Coupling Reagents: Agents such as N,N’-dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide facilitate the coupling process.

- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures.

Acetyl tetrapeptide-5 exhibits significant biological activity, particularly in its ability to reduce under-eye puffiness caused by edema. It works by:

- Inhibiting Glycosylation: This process reduces water retention and helps diminish swelling.

- Enhancing Skin Elasticity: Clinical studies have shown that it can improve skin elasticity by up to 30% within 30 days of use .

The synthesis of acetyl tetrapeptide-5 involves several key steps:

- Amino Acid Coupling: Sequential coupling of protected amino acids (Glycine, Glutamic acid, Proline, and Alanine) forms the tetrapeptide.

- Deprotection: After each coupling step, protecting groups are removed to allow for subsequent reactions.

- Purification: The final product is purified to ensure high quality and efficacy.

Reaction Mechanism

The mechanism involves forming peptide bonds between amino acids through a series of condensation reactions, resulting in a stable tetrapeptide structure with specific biological activity.

Acetyl tetrapeptide-5 is primarily used in cosmetic formulations aimed at:

- Reducing under-eye bags and dark circles.

- Enhancing skin elasticity and smoothness.

- Providing a decongesting effect on eye tissues .

It has been incorporated into various skincare products, including creams and serums designed for the eye area.

Research indicates that acetyl tetrapeptide-5 interacts with biological pathways involved in edema formation. Its ability to inhibit glycation processes has been documented, demonstrating its potential to protect proteins from glycation-related damage .

Additionally, studies have shown that it enhances the activity of Cu, Zn-superoxide dismutase, an important enzyme that helps mitigate oxidative stress in skin cells .

Several compounds share similarities with acetyl tetrapeptide-5 in terms of structure and function. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Acetyl Dipeptide-1 Cetyl Ester | Dipeptide | Anti-aging | Enhances skin barrier function |

| Acetyl Heptapeptide-9 | Heptapeptide | Skin rejuvenation | Promotes collagen synthesis |

| Palmitoyl Pentapeptide-4 | Pentapeptide | Anti-wrinkle | Stimulates collagen production |

| Hexapeptide-11 | Hexapeptide | Skin elasticity | Improves skin texture |

Acetyl tetrapeptide-5 stands out due to its specific targeting of under-eye concerns and its dual action of reducing puffiness while enhancing skin elasticity .

Acetyl tetrapeptide-5 exists as a crystalline solid with specific structural characteristics that can be elucidated through X-ray crystallographic analysis [1] [2]. The compound crystallizes in a white to off-white crystalline form with a density of 1.443 g/cm³ [1] [3]. While specific X-ray crystallographic data for acetyl tetrapeptide-5 is limited in the current literature, the compound's structural integrity and conformational properties can be inferred from its peptide backbone and amino acid sequence.

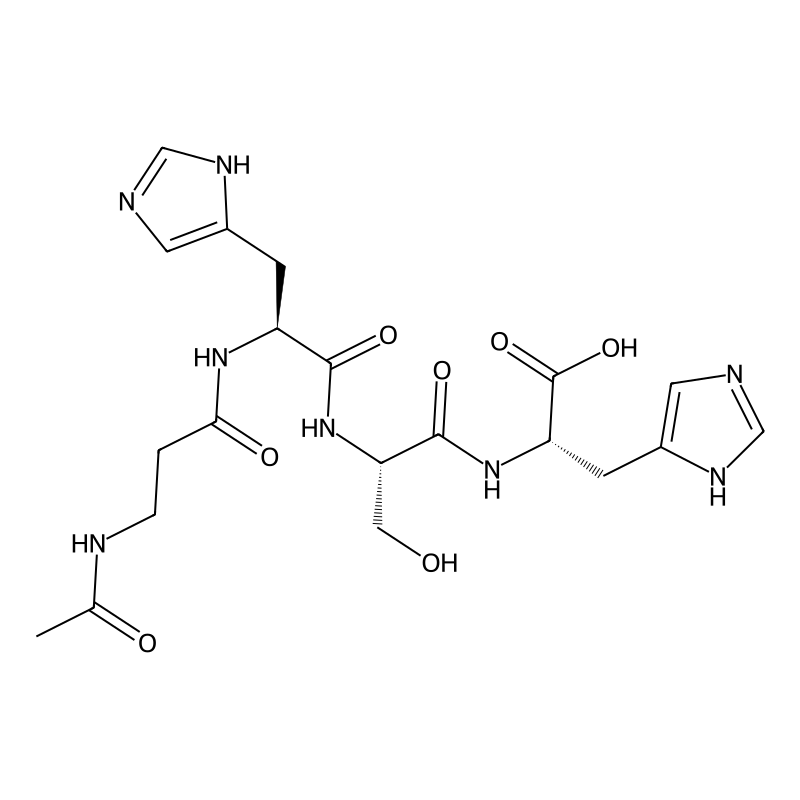

The tetrapeptide adopts the sequence Ac-β-Ala-His-Ser-His-OH, where the acetyl group provides N-terminal protection and the carboxylic acid remains free at the C-terminus [4] [5]. The presence of two histidine residues in positions 2 and 4, along with a serine residue at position 3, creates opportunities for intramolecular hydrogen bonding and specific conformational preferences [6]. The β-alanine residue at the N-terminus introduces conformational flexibility due to the additional methylene group in the side chain compared to standard alanine.

Conformational analysis studies on similar tetrapeptides indicate that such molecules can adopt various secondary structures, including β-turn conformations and extended conformations depending on solution conditions and intermolecular interactions [6]. The imidazole rings of the histidine residues can participate in π-π stacking interactions and hydrogen bonding networks, influencing the overall three-dimensional structure of the molecule.

Mass Spectrometric Fingerprinting

Mass spectrometry serves as a critical analytical tool for the characterization and identification of acetyl tetrapeptide-5. The compound exhibits a molecular ion peak at m/z 493.1 when analyzed using electrospray ionization mass spectrometry in positive ion mode, corresponding to the [M+H]+ ion [7]. The exact molecular mass has been determined to be 492.208099 Da using high-resolution mass spectrometry [3].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) provides complementary structural information, confirming the molecular weight of 492.49 g/mol [1] [4]. Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation patterns that confirm the amino acid sequence. The fragmentation typically produces ions corresponding to the loss of individual amino acid residues and the acetyl group, creating a distinctive mass spectroscopic fingerprint [7].

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed for the quantitative analysis of acetyl tetrapeptide-5 in cosmetic formulations [7]. The method utilizes multiple reaction monitoring (MRM) mode with specific parent-to-daughter ion transitions. The compound shows a strong molecular ion at m/z 493.1 and produces characteristic fragment ions including m/z 110.1, which serves as the quantitative ion for analytical purposes [7].

The mass spectrometric analysis confirms the presence of the acetyl group (mass increment of 42 Da), the β-alanine residue (mass 89 Da), two histidine residues (mass 155 Da each), and one serine residue (mass 105 Da), providing unambiguous identification of the compound structure [1] [4].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information about acetyl tetrapeptide-5 at the atomic level. Proton nuclear magnetic resonance (¹H NMR) spectroscopy confirms the structural integrity of the compound and is routinely used for quality control purposes [8] [9].

The ¹H NMR spectrum of acetyl tetrapeptide-5 displays characteristic signals that are consistent with the expected structure [8] [9]. The acetyl methyl group appears as a singlet around δ 2.0-2.1 ppm, providing a clear marker for the N-terminal acetylation [10]. The imidazole protons of the histidine residues appear in the aromatic region between δ 7.0-8.5 ppm, with characteristic chemical shifts that reflect the electronic environment of these heterocyclic systems [11].

The peptide backbone amide protons typically resonate between δ 7.5-8.5 ppm and show characteristic coupling patterns that confirm the peptide connectivity [12]. The α-protons of the amino acid residues appear in the region δ 4.0-5.0 ppm, while the side chain protons of histidine and serine residues show distinct chemical shifts and multiplicities that are consistent with the proposed structure [13].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbons of the peptide bonds and the acetyl group appear in the characteristic region δ 170-180 ppm [10]. The aromatic carbons of the imidazole rings show resonances in the δ 120-140 ppm region, while the aliphatic carbons appear in their expected chemical shift ranges [14].

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), can provide information about the spatial relationships between protons and help elucidate the three-dimensional conformation of the peptide in solution [15].

Chromatographic Purity Assessment

High-performance liquid chromatography represents the gold standard for purity assessment of acetyl tetrapeptide-5. The compound is routinely analyzed using reverse-phase HPLC with C18 stationary phases under gradient elution conditions [16] [17]. Typical purity specifications require ≥97-98% purity by HPLC analysis, with no single impurity exceeding 1% [18] [19].

The chromatographic method typically employs water containing 0.1% acetic acid as mobile phase A and acetonitrile as mobile phase B, with gradient elution providing optimal separation of the target compound from related impurities [7]. The detection is performed using ultraviolet absorption at 215 nm, which provides sensitive detection of the peptide bonds [20]. Alternative detection at 260 nm can be used to monitor nucleotide-containing impurities or degradation products [20].

Ultra-performance liquid chromatography (UPLC) offers enhanced resolution and sensitivity for purity analysis, allowing for the detection of closely eluting impurities that might not be resolved by conventional HPLC methods [21]. The improved peak capacity and reduced analysis time make UPLC an attractive option for routine quality control applications.

Ion exchange chromatography provides complementary information about charge variants of acetyl tetrapeptide-5. This technique can detect deamidation products, acetylation variants, and other charge-related impurities that might not be resolved by reverse-phase methods [21] [22]. Size exclusion chromatography is employed to assess the aggregation state of the peptide and detect the formation of dimers, trimers, or higher molecular weight species [23] [21].

Capillary electrophoresis represents an orthogonal analytical technique that can provide additional purity information based on charge-to-mass ratio differences [24]. This method is particularly useful for detecting closely related impurities that have similar hydrophobic properties but different electrophoretic mobilities [22].

The chromatographic purity assessment is typically performed under stressed conditions including elevated temperature, extreme pH values, and oxidative conditions to evaluate the stability profile of the compound and identify potential degradation pathways [21] [24]. These forced degradation studies help establish appropriate storage conditions and shelf-life specifications for the peptide.